molecular formula C12H18N2O B3077153 3-[(3-Aminopiperidin-1-yl)methyl]phenol CAS No. 1044766-89-3

3-[(3-Aminopiperidin-1-yl)methyl]phenol

Cat. No. B3077153
CAS RN: 1044766-89-3
M. Wt: 206.28 g/mol
InChI Key: MOFLDIVZDXWOLI-UHFFFAOYSA-N
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Description

“3-[(3-Aminopiperidin-1-yl)methyl]phenol” is a compound that belongs to the class of organic compounds known as quinazolinamines . It is a useful reactant for the synthesis of cationic amphiphilic compounds . It is also used in the synthesis of various pharmaceuticals .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H18N2O . It is a heterocyclic aromatic compound containing a quianazoline moiety substituted by one or more amine groups .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

  • Catalysis and Bioactivity Modeling : Compounds similar to "3-[(3-Aminopiperidin-1-yl)methyl]phenol" have been used to model the active site of type 3 copper proteins. Studies found that the presence of a thioether group near the metal site can influence catecholase activity, an important aspect in understanding enzymatic reactions (Merkel et al., 2005).

  • Structural Characterization and Synthesis : Research has been conducted on phenolate salts for their unique crystal and molecular structures. Such compounds, similar to "this compound," provide insights into the molecular arrangements that are essential for various chemical applications (Wojtas et al., 2006).

  • Antimicrobial Properties : Some studies have focused on the antifungal and antimicrobial properties of phenol derivatives, which include compounds structurally similar to "this compound." These compounds have potential applications in the development of new drugs and treatments for microbial infections (Carreño et al., 2018).

  • Material Science and Corrosion Inhibition : Some phenol derivatives have been explored as corrosion inhibitors. This application is significant in material science, especially for protecting metals from corrosive environments (Ansari et al., 2014).

  • Pharmaceutical Research : Compounds analogous to "this compound" have been studied for their potential in pharmaceutical applications, particularly as part of the development of new medicinal compounds and treatments (Butler et al., 1998).

  • Molecular Sensing and Imaging : Studies have also explored the use of phenol derivatives in molecular sensing and imaging. These applications are crucial in environmental monitoring and diagnostic medicine (Hazra et al., 2018).

  • Computational Chemistry : Phenol derivatives have been subjects of computational chemistry studies to understand their electronic structures, which is essential for predicting their reactivity and interactions in various chemical processes (Wright et al., 1997).

Mechanism of Action

While the specific mechanism of action for “3-[(3-Aminopiperidin-1-yl)methyl]phenol” is not mentioned in the search results, it is known that piperidine derivatives play a significant role in the pharmaceutical industry .

properties

IUPAC Name

3-[(3-aminopiperidin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-4-2-6-14(9-11)8-10-3-1-5-12(15)7-10/h1,3,5,7,11,15H,2,4,6,8-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFLDIVZDXWOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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